molecular formula C21H19N3O5 B2521363 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1211909-90-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2521363
CAS No.: 1211909-90-8
M. Wt: 393.399
InChI Key: XCUFDYZNLKNYEZ-GQCTYLIASA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one features a benzodioxole moiety linked via an α,β-unsaturated ketone [(E)-prop-2-en-1-one] to a piperidine ring substituted with a 5-(furan-2-yl)-1,3,4-oxadiazole group. This scaffold combines multiple pharmacophoric elements:

  • Benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl): Enhances metabolic stability and π-π stacking interactions due to its electron-rich aromatic system .
  • 1,3,4-Oxadiazole: A heterocycle known for its bioisosteric properties, improving solubility and hydrogen-bonding capacity .
  • Piperidine: A flexible aliphatic amine that can modulate pharmacokinetic properties .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-19(6-4-14-3-5-16-18(12-14)28-13-27-16)24-9-7-15(8-10-24)20-22-23-21(29-20)17-2-1-11-26-17/h1-6,11-12,15H,7-10,13H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUFDYZNLKNYEZ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Features

  • Benzo[d][1,3]dioxole : This moiety is often associated with various pharmacological properties.
  • Furan Ring : Known for its role in medicinal chemistry, the furan ring can enhance bioactivity.
  • Oxadiazole Unit : This heterocyclic structure is frequently researched for its anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, such as HepG2 and HCT116. The mechanism of action often involves the inhibition of key signaling pathways like EGFR (epidermal growth factor receptor) and apoptosis induction through mitochondrial pathways .

Anti-inflammatory Properties

Compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one have been explored for their ability to modulate inflammatory responses. In particular, studies have demonstrated that these compounds can inhibit neutrophil activation and the production of reactive oxygen species (ROS), which are critical in inflammatory diseases .

Antimicrobial Activity

The structural components of the compound suggest potential antimicrobial properties. Research into similar compounds has shown efficacy against various bacterial strains, indicating that modifications to the benzo[d][1,3]dioxole framework could yield effective antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective properties. The presence of piperidine and furan rings is hypothesized to contribute to neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Anticancer Evaluation

A study evaluated several derivatives based on the benzo[d][1,3]dioxole structure against cancer cell lines. The results indicated that specific substitutions enhanced cytotoxicity significantly compared to standard treatments like doxorubicin . The IC50 values ranged from 1.54 µM to 7.46 µM across different cell lines.

Case Study 2: Anti-inflammatory Screening

In another study focused on anti-inflammatory activity, compounds were tested for their ability to inhibit neutrophil activation and ROS production. The results demonstrated that certain structural modifications led to enhanced activity against fMLF-induced superoxide generation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperidine/Piperazine-Linked Compounds

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituent on Piperidine/Piperazine Heterocyclic Core Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-(Furan-2-yl)-1,3,4-oxadiazole Piperidine ~418* Benzodioxole, Oxadiazole, Furan
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one None Piperidine 285.31 Benzodioxole, α,β-unsaturated ketone
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one Benzodioxol-5-ylmethyl Piperazine 473.52 Benzodioxole, Methoxyphenyl, Phenyl
(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-propen-1-one Pyridinyl (Cl, CF₃) Piperazine 528.70 Bromobenzodioxole, Pyridine
(E)-1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzodioxol-5-yl)prop-2-en-1-one Benzimidazole-methyl Piperidine 417.44 Benzodioxole, Benzimidazole

*Estimated based on analogs (e.g., ).

Key Observations:

Heterocyclic Diversity: The target compound’s 1,3,4-oxadiazole-furan moiety distinguishes it from analogs with pyridine (), benzimidazole (), or simple piperidine () substituents. Oxadiazoles are associated with enhanced metabolic stability and target affinity compared to triazoles or pyridines .

Impact of Substituents on Pharmacokinetics: Bromination on benzodioxole () increases molecular weight and lipophilicity, which may reduce solubility but improve membrane permeability.

Piperidine vs. Piperazine Scaffolds :

  • Piperazine derivatives (e.g., ) often exhibit improved solubility due to increased hydrogen-bonding capacity, whereas piperidine-based compounds (e.g., target compound, ) may have better CNS penetration due to reduced polarity .

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds
Compound LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~3.5 0 7 ~85
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one 2.1 0 4 54
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one 3.8 0 7 78

*Estimated using fragment-based methods.

  • The target compound’s higher polar surface area (PSA) compared to suggests reduced blood-brain barrier penetration but better solubility.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step organic reactions, including cyclization (e.g., oxadiazole formation) and coupling reactions (e.g., piperidine-acryloyl conjugation). Key factors include:

  • Catalyst selection : Acid/base catalysts for cyclization (e.g., oxadiazole ring closure) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates and enhance reaction efficiency .
  • Temperature control : Step-dependent conditions (e.g., reflux for condensation, room temperature for coupling) .
  • Purification : Chromatography or recrystallization to isolate high-purity products (>95%) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry (e.g., E-configuration of the acryloyl group) and substituent positions .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography (if crystalline) to resolve 3D conformation and intermolecular interactions .
  • HPLC/TLC for monitoring reaction progress and purity assessment .

Q. How can researchers investigate the compound’s interaction with biological targets?

  • In vitro binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes/receptors .
  • Molecular docking : Computational modeling (e.g., AutoDock) to predict binding modes with target proteins (e.g., kinases, GPCRs) .
  • Functional assays : Measure inhibition of enzymatic activity (e.g., IC₅₀ determination) using fluorogenic substrates .

Advanced Research Questions

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

  • Systematic substituent variation : Compare analogs with modified furan, oxadiazole, or benzo[d][1,3]dioxole groups to isolate pharmacophoric contributions .
  • Validate assay conditions : Ensure consistency in buffer pH, temperature, and co-solvents to minimize experimental variability .
  • Cross-validate with orthogonal methods : Pair biochemical assays with cellular models (e.g., cytotoxicity in cancer cell lines) to confirm activity trends .

Q. What computational strategies can predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability .
  • Molecular dynamics (MD) simulations : Assess stability in lipid bilayers (for membrane penetration) or plasma protein binding .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and degradation pathways .

Q. How can researchers optimize reaction yields for scale-up in academic settings?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .
  • Design of experiments (DoE) : Statistical optimization of variables (e.g., catalyst loading, stoichiometry) .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. What methods resolve stability issues under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative stress and analyze degradation products via LC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH and monitor changes in purity (HPLC) and crystallinity (PXRD) .
  • Lyophilization : Stabilize hygroscopic intermediates by freeze-drying .

Q. How can researchers validate the selectivity of this compound against off-target proteins?

  • Panel screening : Test against a diverse protein library (e.g., kinases, ion channels) using fluorescence polarization or thermal shift assays .
  • CRISPR/Cas9 knockout models : Confirm target-specific effects in cellular assays .
  • Proteomics profiling : SILAC or TMT labeling to identify off-target interactions in whole-cell lysates .

Q. What strategies improve the reproducibility of biological activity data?

  • Standardize compound handling : Use inert atmospheres (N₂/Ar) for air-sensitive intermediates and DMSO stock solutions with controlled thaw cycles .
  • Inter-laboratory validation : Collaborate with independent labs to cross-check key findings .
  • Data transparency : Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials .

Q. How can advanced analytical methods resolve stereochemical ambiguities?

  • Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
  • NOESY NMR : Detect spatial proximity between protons to assign E/Z isomerism .

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